2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide
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Description
This compound is a derivative of phenoxy acetamide . It is not intended for human or veterinary use and is available for research purposes. The molecular formula of this compound is C19H24N2O2S and it has a molecular weight of 344.47.
Chemical Reactions Analysis
While there is a lack of specific information on the chemical reactions involving “2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide”, phenoxy acetamide and its derivatives have been studied for their synthesis and pharmacological activities .Scientific Research Applications
Gastroprotective Activity and H2 Receptor Antagonism
A study conducted by Hirakawa et al. (1998) focused on the synthesis and pharmacological evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, based on N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide derivatives. These compounds were assessed for their histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. The research revealed that 2-furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridylox y]- (Z)-2-butenyl]acetamide exhibited significant potency among the tested compounds, highlighting its potential for gastroprotective applications N. Hirakawa, H. Matsumoto, A. Hosoda, A. Sekine, T. Yamaura, Y. Sekine, (1998).
Antidepressant and Anticocaine Properties
Grimwood et al. (2011) explored the pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor (KOR) antagonist. This compound demonstrated high affinity for human, rat, and mouse KORs, with significantly reduced affinity for μ-opioid receptors (MORs). The study indicated that PF-04455242 could block KOR and MOR agonist-induced analgesia in rats, inhibit KOR agonist-induced plasma prolactin elevation, and show potential in treating depression and addiction disorders S. Grimwood, Y. Lu, Anne W. Schmidt, M. Vanase-Frawley, A. Sawant-Basak, E. Miller, S. Mclean, J. Freeman, S. Wong, J. McLaughlin, P. Verhoest, (2011).
Flavoring Substance Evaluation
Properties
IUPAC Name |
2-phenoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(14-23-18-4-2-1-3-5-18)20-12-16-6-9-21(10-7-16)13-17-8-11-24-15-17/h1-5,8,11,15-16H,6-7,9-10,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFLTPDPJIISKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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